molecular formula C12H16N2O3 B1323173 (1-(4-Nitrophenyl)piperidin-4-yl)methanol CAS No. 471937-85-6

(1-(4-Nitrophenyl)piperidin-4-yl)methanol

Cat. No. B1323173
CAS RN: 471937-85-6
M. Wt: 236.27 g/mol
InChI Key: DJKPUSPBJFCEMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives with nitrophenyl groups involves the condensation of piperidin-4-yl-diphenyl-methanol with different sulfonyl chlorides in the presence of a solvent such as methylene dichloride and a base like triethylamine. This method has been successfully applied to produce compounds such as 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol . These reactions are typically characterized by spectroscopic techniques and confirmed by X-ray crystallography, ensuring the correct structure of the synthesized compounds.

Molecular Structure Analysis

X-ray crystallography has revealed that these piperidine derivatives crystallize in the monoclinic crystal class, with specific space groups and cell parameters detailed for each compound . The piperidine ring in these molecules adopts a chair conformation, which is a common and stable conformation for six-membered rings. The geometry around the sulfur atom in the sulfonyl group is described as a distorted tetrahedron .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by substituents on the phenyl rings. For instance, the kinetics of piperidinodebromination of 4'-substituted 3-bromo-4-nitrobiphenyls have been studied, showing that the rates of reaction can be correlated with the electronic nature of the substituents using a modified Hammett relationship . This suggests that the electronic properties of the substituents can significantly affect the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be explored through computational methods such as Density Functional Theory (DFT). For example, DFT studies on ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) have provided insights into the optimized molecular geometry, reactive parameters, and electronic properties like the HOMO-LUMO energy gap . Additionally, the molecule's reactive sites have been identified through Molecular Electrostatic Potential (MEP) mapping, and various noncovalent interactions have been described using the Quantum Theory of Atoms in Molecules (QTAIM) framework .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis of similar compounds to (1-(4-Nitrophenyl)piperidin-4-yl)methanol involves condensation reactions using specific solvents and bases, as demonstrated in the synthesis of related compounds like 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(toluene-4-sulfonyl)-piperidin-4-yl-methanol (Prasad et al., 2008), (Girish et al., 2008).
  • Crystal Structure Characterization : X-ray crystallography reveals the crystal structure and conformation of these compounds, which often show the piperidine ring in a chair conformation, and a distorted tetrahedral geometry around certain atoms (Prasad et al., 2008), (Girish et al., 2008).

Chemical Reactivity and Catalysis

  • Aromatic Nucleophilic Substitution : Studies on related compounds show aromatic nucleophilic substitution reactions, indicating potential reactivity patterns for this compound in chemical synthesis (Spinelli et al., 1977), (Emokpae et al., 1990).

Biological Applications

  • Anticancer Properties : Piperidine derivatives have been explored for their anticancer effects. Compounds with similar structural frameworks have shown antiproliferative activity, suggesting potential research avenues for this compound in oncology (Vinaya et al., 2011).

Miscellaneous Applications

  • Synthesis of Novel Compounds : Synthesis of novel compounds using this compound could be explored, as seen in the synthesis of various derivatives from related compounds (Feng, 2011), (Vervisch et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

properties

IUPAC Name

[1-(4-nitrophenyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-9-10-5-7-13(8-6-10)11-1-3-12(4-2-11)14(16)17/h1-4,10,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKPUSPBJFCEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634256
Record name [1-(4-Nitrophenyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

471937-85-6
Record name [1-(4-Nitrophenyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 1-Neck round-bottom flask 4-(Hydroxymethyl)piperidine (6.53 g, 56.7 mmol), Potassium carbonate (7.84 g, 56.7 mmol), Acetonitrile (50 mL, 1000 mmol), and [A] 4-Fluoronitrobenzene (4.00 g, 28.3 mmol)were added. The reaction was heated at 60° C. overnight. The reaction content was poured into ice water and stirred for 30 minutes. The solid was filtered, washed with water and dried under vacuum to give [1-(4-Nitro-phenyl)-piperidin-4-yl]-methanol as an off-white solid (5.20 g, 78%). NMR 1H (DSMO-d6)-8.02 (d, 2H, J=9.40 Hz), 7.00 (d, 2H J=9.49 Hz), 4.50 (bs, 1H), 4.07 (bd, 1H, J=13.33 Hz), 3.27 (d, 1H, J=5.84 Hz), 2.94 (t, 2H), 1.80-1.95 (m, 3H), 1.02-1.13 (m, 2H)
Quantity
6.53 g
Type
reactant
Reaction Step One
Quantity
7.84 g
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reactant
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50 mL
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reactant
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4 g
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reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 1-(4-nitrophenyl)piperidine-4-carboxylic acid (1.0 g, 4.0 mmol) in tetrahydrofuran (14 mL) is added borane.tetrahydrofuran complex (1.8 M, 7 mL, 13 mmol). After completion of the dropwise addition, the coolant is removed. The mixture is stirred overnight at room temperature and re-cooled to 0° C. in an ice-water bath. Sodium hydroxide solution (1M, 6 mL) is added dropwise. The basic mixture is neutralized by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted 3× with ethyl acetate, and the combined extracts were washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give [1-(4-nitro-phenyl)-piperidin-4-yl]-methanol.
Quantity
1 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

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